2-(Pyridin-3-yl)propanoic acid
Overview
Description
2-(Pyridin-3-yl)propanoic acid, also known as 3-(3-Pyridyl)propanoic acid, is an organic compound with the molecular formula C8H9NO2. It is a derivative of pyridine and is characterized by a propanoic acid group attached to the third position of the pyridine ring. This compound is commonly used as a ligand in coordination chemistry and has various applications in scientific research.
Scientific Research Applications
2-(Pyridin-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand to form coordination polymers with metals such as silver, copper, and zinc. These coordination polymers have unique structural and functional properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the synthesis of various chemical intermediates and as a building block for more complex molecules.
Safety and Hazards
Mechanism of Action
Target of Action
2-(Pyridin-3-yl)propanoic acid, also known as 3-Pyridinepropionic acid, is a compound that has been used in the preparation of new coordination polymers of Ag, Cu, and Zn . It has been used as a ligand to make coordination polymers . The primary targets of this compound are therefore likely to be metal ions such as Ag, Cu, and Zn .
Mode of Action
The compound interacts with its targets (Ag, Cu, and Zn ions) through coordination bonds . This interaction results in the formation of coordination polymers . Coordination polymers are structures where metal ions are linked by ligands, forming one-, two-, or three-dimensional structures .
Biochemical Pathways
It is known that the compound can be used in the hydrothermal synthesis of coordination polymers . These polymers can have various applications, including in the field of materials science .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its role as a ligand in the formation of coordination polymers . These polymers can exhibit a variety of properties, including catalytic, magnetic, and luminescent properties . Therefore, the result of the compound’s action can vary widely depending on the specific application.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-3-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-pyridineacrylic acid with hydrogen in the presence of a palladium catalyst to yield this compound . Another method includes the hydrothermal synthesis involving the reaction of 3-pyridinepropionic acid with metal salts such as silver nitrate, copper nitrate, or zinc nitrate in methanol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyridin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include substituted pyridine derivatives, alcohols, aldehydes, and various coordination complexes.
Comparison with Similar Compounds
3-(4-Pyridyl)propanoic acid: Similar in structure but with the propanoic acid group attached to the fourth position of the pyridine ring.
2-Amino-3-(pyridin-2-yl)propanoic acid: Contains an amino group and is used in different chemical and biological applications.
3-Pyridinesulfonic acid: Another pyridine derivative with a sulfonic acid group.
Uniqueness: 2-(Pyridin-3-yl)propanoic acid is unique due to its specific position of the propanoic acid group on the pyridine ring, which influences its reactivity and coordination behavior. This positional specificity allows for the formation of distinct coordination complexes and derivatives with unique properties.
Properties
IUPAC Name |
2-pyridin-3-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(8(10)11)7-3-2-4-9-5-7/h2-6H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSGAPGURIPIFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301305296 | |
Record name | α-Methyl-3-pyridineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301305296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90005-62-2 | |
Record name | α-Methyl-3-pyridineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90005-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-Methyl-3-pyridineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301305296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(pyridin-3-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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